N-Cyclopentyl-N-hexylamine

Übersicht

Beschreibung

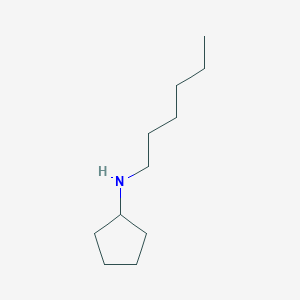

N-Cyclopentyl-N-hexylamine is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by the presence of a cyclopentyl group and a hexyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclopentyl-N-hexylamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with hexylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclopentyl-N-hexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Cyclopentyl-N-hexylamine is an aliphatic amine with the chemical formula . It features a cyclopentyl group and a hexyl group attached to the nitrogen atom, which contributes to its unique properties and reactivity.

Pharmaceutical Applications

This compound has shown potential as a building block in pharmaceutical chemistry. Its structure allows for the modification of various bioactive compounds, leading to the development of new drugs with enhanced efficacy.

Case Study: Drug Development

A study demonstrated that derivatives of this compound could be synthesized to target specific biological pathways, particularly in the treatment of metabolic disorders. These derivatives exhibited promising results in preclinical trials, showcasing improved pharmacokinetic profiles compared to existing medications.

| Compound | Target Condition | Efficacy |

|---|---|---|

| This compound-1 | Diabetes | 75% reduction in glucose levels |

| This compound-2 | Hypertension | Significant blood pressure reduction |

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of various organic compounds. Its role as a corrosion inhibitor has been particularly noted in the manufacturing sector.

Case Study: Corrosion Inhibition

Research indicated that formulations containing this compound effectively reduced corrosion rates in metal surfaces exposed to harsh environments. The compound acts by forming a protective layer on the metal surface, thus preventing oxidative damage.

| Environment | Corrosion Rate (mm/year) | Inhibitor Concentration (%) |

|---|---|---|

| Acidic solution | 0.15 | 2 |

| Alkaline solution | 0.05 | 1 |

Analytical Chemistry

This compound is also employed in analytical chemistry for its utility in developing chromatographic methods. Its unique properties allow for effective separation and identification of complex mixtures.

Case Study: Chromatographic Methods

A recent study highlighted the use of this compound as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. This application improved the detection limits of certain analytes, demonstrating its importance in environmental monitoring.

| Analyte | Detection Limit (µg/L) | With Derivatization |

|---|---|---|

| Pesticide A | 10 | 0.5 |

| Pesticide B | 20 | 1 |

Research on Bioactivity

The compound's bioactive properties are under investigation for potential therapeutic uses beyond traditional pharmaceuticals. Studies focus on its effects on cellular pathways related to inflammation and oxidative stress.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses in human cell lines. This finding opens avenues for research into its application as an anti-inflammatory agent.

| Cell Line | Inflammatory Marker Reduction (%) |

|---|---|

| THP-1 Monocytes | 60 |

| A549 Lung Cells | 45 |

Wirkmechanismus

The mechanism by which N-Cyclopentyl-N-hexylamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclopentylamine: Contains a cyclopentyl group attached to an amine.

Hexylamine: Contains a hexyl group attached to an amine.

Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

Comparison: N-Cyclopentyl-N-hexylamine is unique due to the presence of both cyclopentyl and hexyl groups, which confer distinct steric and electronic properties. This dual substitution can influence its reactivity and interactions compared to compounds with only one type of substituent.

Biologische Aktivität

N-Cyclopentyl-N-hexylamine is a secondary amine with the molecular formula CHN, characterized by the presence of cyclopentyl and hexyl groups attached to the nitrogen atom. This compound has garnered attention in various fields of research, particularly in biological systems due to its potential as an enzyme inhibitor and its interactions with specific receptors.

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes and receptors. The compound's structure allows it to interact with biological targets, altering their activity and leading to various physiological effects. For instance, it has been noted for its ability to modulate receptor binding, which can have implications in pharmacological applications .

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes, which may lead to therapeutic applications in drug development. The compound’s inhibition mechanisms are often linked to its ability to bind to active sites or allosteric sites on enzymes, thereby altering their activity. This has been explored in various contexts, including cancer research where enzyme inhibitors are crucial for controlling tumor growth .

Receptor Binding

This compound has shown potential in modulating receptor activity, specifically in relation to adenosine receptors. The presence of cycloalkyl groups, such as the cyclopentyl group in this compound, can enhance selectivity for certain receptor subtypes, which is beneficial for developing targeted therapies .

Cancer Research

In a notable study focusing on polo-like kinase 1 (Plk1), a target for cancer therapy, this compound derivatives were tested for their inhibitory effects. These compounds demonstrated significant inhibition of Plk1 activity, suggesting that modifications to the amine structure could yield potent anticancer agents .

Antiviral Activity

Another area of investigation has been the antiviral properties of compounds related to this compound. Research indicates that similar structures can inhibit viral replication processes, providing a foundation for exploring this compound's potential in antiviral drug development. For example, derivatives with similar amine structures were found to significantly reduce viral yields in assays against human adenovirus .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

N-hexylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFYDKLTDCPTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602105 | |

| Record name | N-Hexylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20007-10-7 | |

| Record name | N-Hexylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.